Bivalirudin - 128270-60-0

Bivalirudin

Catalog Number: EVT-262760
CAS Number: 128270-60-0
Molecular Formula: C98H138N24O33
Molecular Weight: 2180.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bivalirudin is a synthetic, 20-amino acid polypeptide that acts as a direct thrombin inhibitor. [] It is a structural analog of hirudin, a naturally occurring thrombin inhibitor found in the saliva of medicinal leeches. [] Bivalirudin is classified as an anticoagulant, meaning it prevents blood clotting. [] In scientific research, bivalirudin is a valuable tool for investigating the role of thrombin in various biological processes, such as coagulation, inflammation, and cell signaling. []

Heparin

  • Compound Description: Heparin, a heterogeneous mixture of sulfated glycosaminoglycans, is a widely used anticoagulant. It acts indirectly by binding to and activating antithrombin III, which subsequently inhibits thrombin and other coagulation factors [].

Unfractionated Heparin (UFH)

  • Compound Description: Unfractionated heparin (UFH) refers to the standard, unfractionated form of heparin, characterized by a wider range of molecular weights compared with low molecular weight heparin. Like heparin, UFH acts indirectly by enhancing antithrombin III activity [, , ].
  • Relevance: Unfractionated heparin serves as a primary comparator to bivalirudin in multiple studies, especially in the context of PCI procedures [, , ]. The research often focuses on comparing the safety and efficacy of these two anticoagulants, particularly regarding bleeding complications.

Glycoprotein IIb/IIIa Inhibitors (GPIs)

  • Compound Description: Glycoprotein IIb/IIIa inhibitors (GPIs) are a class of antiplatelet drugs that block the final common pathway of platelet aggregation by preventing fibrinogen binding to the activated GP IIb/IIIa receptor on platelets. [, , , , , , ]. Examples of GPIs include abciximab, eptifibatide, and tirofiban.
  • Relevance: Glycoprotein IIb/IIIa inhibitors are often investigated in conjunction with bivalirudin or heparin, exploring their combined use in PCI procedures [, , , , , , ]. The research aims to determine the optimal anticoagulation strategy by evaluating the efficacy and safety profiles of these combinations.

Abciximab

  • Compound Description: Abciximab is a potent GPI that binds to the GP IIb/IIIa receptor on platelets, preventing fibrinogen binding and subsequent platelet aggregation [, , , ].
  • Relevance: Abciximab, as a representative GPI, is frequently studied in combination with either bivalirudin or heparin in PCI procedures [, , , ]. This co-administration is investigated to assess its impact on ischemic events like stent thrombosis and its contribution to bleeding risks.

Eptifibatide

  • Compound Description: Eptifibatide, a synthetic cyclic heptapeptide, acts as a GPI by selectively and reversibly blocking the platelet GP IIb/IIIa receptor, inhibiting platelet aggregation [, ].
  • Relevance: Eptifibatide is another GPI often used in combination with bivalirudin or heparin during PCI procedures [, ]. The studies aim to define the optimal antithrombotic strategy by analyzing the efficacy and safety profiles of these drug combinations, particularly in high-risk patient populations.

Tirofiban

  • Compound Description: Tirofiban, a non-peptide tyrosine derivative, functions as a GPI, reversibly inhibiting fibrinogen binding to the GP IIb/IIIa receptor on platelets, thereby preventing platelet aggregation [].
  • Relevance: Tirofiban is investigated alongside bivalirudin and heparin in clinical trials to assess its efficacy and safety as an adjunctive antithrombotic therapy during PCI in patients with acute myocardial infarction [].

Argatroban

  • Compound Description: Argatroban is a synthetic, univalent direct thrombin inhibitor that reversibly binds to the active catalytic site of thrombin []. It is primarily used as an anticoagulant in patients with heparin-induced thrombocytopenia.
  • Relevance: Argatroban is discussed as a direct thrombin inhibitor alternative to bivalirudin, particularly for patients with heparin-induced thrombocytopenia [, , ]. While both agents directly inhibit thrombin, their chemical structures, pharmacokinetic profiles, and clinical applications differ.

Lepirudin

  • Compound Description: Lepirudin is a recombinant derivative of hirudin, a naturally occurring direct thrombin inhibitor found in the saliva of the medicinal leech []. It binds to and inhibits both the active catalytic site and the fibrin-binding site of thrombin.
  • Relevance: Lepirudin is mentioned as another direct thrombin inhibitor, similar to bivalirudin, primarily used for anticoagulation in patients with heparin-induced thrombocytopenia [, , ]. The discussion highlights the emergence of direct thrombin inhibitors as alternatives to heparin in specific clinical scenarios.

Desirudin

  • Compound Description: Desirudin, another recombinant hirudin derivative, acts as a direct thrombin inhibitor, preventing thrombin-mediated conversion of fibrinogen to fibrin, thereby inhibiting clot formation [].
  • Relevance: Similar to bivalirudin, desirudin is mentioned as a direct thrombin inhibitor studied for its potential in preventing ischemic complications during PCI []. This comparison emphasizes the evolving landscape of anticoagulation therapies and the exploration of alternative agents like desirudin.
Source and Classification

Bivalirudin is classified as an antithrombotic agent, specifically a direct thrombin inhibitor. It is utilized in various clinical settings, particularly in cardiology. The drug is administered intravenously and has gained recognition for its effectiveness in reducing the risk of bleeding compared to traditional anticoagulants like heparin.

Synthesis Analysis

Methods of Synthesis

The synthesis of Bivalirudin involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support. The process includes:

  1. Selection of Amino Acids: The sequence of Bivalirudin consists of 20 amino acids, including unique residues that confer its specific properties.
  2. Coupling Reactions: Each amino acid is activated and coupled to the growing chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  3. Cleavage and Purification: Once the full peptide chain is synthesized, it is cleaved from the solid support using trifluoroacetic acid (TFA) and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize side reactions. Additionally, post-synthetic modifications may be performed to enhance stability and bioavailability.

Molecular Structure Analysis

Structure

Bivalirudin has a complex molecular structure characterized by its sequence of amino acids, which includes both standard and modified residues. The molecular formula is C_59H_100N_18O_17S, with a molecular weight of approximately 1184.6 g/mol.

Data

The three-dimensional structure of Bivalirudin can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These studies reveal that Bivalirudin adopts a specific conformation that facilitates its interaction with thrombin.

Chemical Reactions Analysis

Reactions Involved

Bivalirudin primarily undergoes interactions with thrombin, where it forms a stable complex that inhibits thrombin's enzymatic activity. This reaction can be summarized as follows:

Thrombin+BivalirudinThrombin Bivalirudin Complex\text{Thrombin}+\text{Bivalirudin}\rightarrow \text{Thrombin Bivalirudin Complex}

This complex formation prevents thrombin from cleaving fibrinogen into fibrin, effectively blocking the coagulation cascade.

Technical Details

The binding affinity of Bivalirudin to thrombin is significantly higher than that of other anticoagulants, making it an effective choice in clinical applications where rapid anticoagulation is required.

Mechanism of Action

Process

Bivalirudin exerts its anticoagulant effect by directly binding to the active site of thrombin. This interaction inhibits both free and clot-bound thrombin, leading to:

  • Prevention of Fibrin Formation: By blocking the conversion of fibrinogen to fibrin.
  • Inhibition of Platelet Activation: Reducing platelet aggregation and further thrombus formation.

Data

Studies have shown that Bivalirudin's inhibition of thrombin is reversible and dose-dependent, allowing for precise control over anticoagulation levels during surgical procedures.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bivalirudin is typically presented as a white to off-white powder.
  • Solubility: It is soluble in water and can be formulated for intravenous administration.

Chemical Properties

  • Stability: Bivalirudin exhibits stability under physiological conditions but may degrade when exposed to extreme pH levels or high temperatures.
  • pKa Values: The pKa values relevant to its functional groups influence its ionization state and solubility in biological systems.

Relevant data indicates that Bivalirudin maintains effectiveness across a range of physiological pH values, making it suitable for use in various clinical scenarios.

Applications

Bivalirudin has several significant applications in medicine:

  • Percutaneous Coronary Interventions: It is widely used during angioplasty procedures to prevent thrombosis.
  • Unstable Angina Management: Effective in patients experiencing acute coronary syndromes.
  • Research Applications: Bivalirudin serves as a valuable tool in laboratory studies investigating coagulation pathways and thrombosis mechanisms.
Introduction to Bivalirudin: Historical Context and Pharmacological Significance

Evolution of Direct Thrombin Inhibitors in Anticoagulation Therapy

The quest for effective thrombin inhibitors spans over a century, beginning with John Haycraft's 1884 isolation of hirudin from leech (Hirudo medicinalis) saliva [10]. This discovery revealed thrombin's fundamental role in coagulation and established the therapeutic principle of direct thrombin inhibition. Early anticoagulation relied heavily on heparin (discovered in the 1920s) and vitamin K antagonists (like warfarin, introduced clinically in the 1950s), both presenting significant limitations: heparin's susceptibility to platelet factor 4 antibodies causing heparin-induced thrombocytopenia (HIT), and warfarin's narrow therapeutic index requiring rigorous monitoring [7] [10].

The 1980s-1990s marked a pivotal shift with recombinant DNA technology enabling production of desulfatohirudin (lepirudin/desirudin). These recombinant hirudins demonstrated potent thrombin inhibition but suffered from irreversible binding, renal clearance dependency, and bleeding risks [3] [10]. This catalyzed development of synthetic DTIs – including bivalirudin, argatroban, and dabigatran – designed for improved pharmacokinetics and safety. Bivalirudin emerged as a particularly innovative solution for PCI settings, where rapid, predictable anticoagulation and reduced bleeding complications were paramount [6] [9]. Its mechanism represented a quantum leap: direct thrombin binding independent of cofactors (like antithrombin III required by heparin), inhibition of both circulating and clot-bound thrombin (unlike heparin's limitation to fluid-phase thrombin), and minimal off-target interactions [2] [10].

Table 1: Key Direct Thrombin Inhibitors (DTIs) and Their Evolution

CompoundOrigin/TypeKey Advantages vs. HeparinClinical Limitations
HirudinNatural leech peptideHigh thrombin specificity; Inhibits clot-bound thrombinImmunogenic; Irreversible binding
Lepirudin/DesirudinRecombinant hirudinPredictable pharmacokineticsRenal clearance; Bleeding risk; No antidote
BivalirudinSynthetic hirudin analogReversible binding; Dual active site/exosite inhibition; Reduced HIT riskHigher acute stent thrombosis risk (early studies)
ArgatrobanSynthetic small moleculeHepatic metabolism (usable in renal impairment)Liver toxicity risk; Drug interactions
DabigatranOral synthetic DTIOral administration; Fixed dosingGastrointestinal side effects; No antidote (initially)

Bivalirudin as a Synthetic Analog of Hirudin: Structural and Functional Innovations

Bivalirudin (molecular weight: 2180 Da) is a rationally engineered, 20-amino acid peptide derived from hirudin's C-terminal thrombin-binding domain [3] [6]. Its primary sequence (D-Phe-Pro-Arg-Pro-Gly-Gly-Gly-Gly-Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu) incorporates critical structural innovations:

  • A D-Phe-Pro-Arg-Pro (FPRP) N-terminal domain mimicking hirudin's anion-binding exosite I recognition sequence, enabling binding to thrombin's fibrinogen-recognition site (exosite 1).
  • A central tetraglycine spacer conferring flexibility and optimal positioning.
  • A C-terminal dodecapeptide derived from hirudin's thrombin-inhibiting C-terminus [3] [10].

Functionally, bivalirudin binds thrombin bivalently: its N-terminal domain occupies thrombin's active catalytic site, while its C-terminal segment binds exosite 1. This creates a steric blockade preventing thrombin's interaction with substrates (fibrinogen, platelet receptors) [6] [7]. Crucially, bivalirudin's binding is transiently inhibitory. Thrombin itself slowly cleaves the Arg^3-Pro^4 bond within the bound bivalirudin, recovering its active site function (~15-20 minute functional half-life) [6] [10]. This reversible mechanism provides a critical safety advantage over hirudin's irreversible inhibition, allowing controllable anticoagulation during dynamic PCI procedures.

Compared to hirudin (65 amino acids, irreversible binding), bivalirudin's smaller size and reversible inhibition translate to:

  • Predictable, dose-linear pharmacokinetics: Rapid attainment of peak plasma concentration (15-20 minutes post-IV bolus) and quick clearance via proteolytic cleavage (80%) and renal excretion (20%) [1] [6].
  • Reduced immunogenicity: Minimal interaction with platelet factor 4 (PF4), eliminating cross-reactivity with HIT antibodies [1] [2].
  • Superior activity against clot-bound thrombin: Unlike heparin, bivalirudin effectively penetrates thrombi, inhibiting fibrin-bound thrombin crucial for thrombus propagation [2] [10].

Table 2: Structural and Functional Comparison: Hirudin vs. Bivalirudin

CharacteristicHirudinBivalirudin
Amino Acid Length65-66 residues20 residues
Molecular Weight~7000 Da2180 Da
Binding MechanismIrreversible 1:1 stoichiometric complexTransient inhibition (cleaved by thrombin)
Primary Binding SitesActive catalytic site + Anion-binding exosite 1Active catalytic site + Anion-binding exosite 1
Inhibition Constant (Ki)Picomolar rangeNanomolar range
Clearance PathwaysPrimarily renalProteolytic cleavage (80%) + Renal (20%)
HIT Antibody Cross-ReactivityNoneNone

Global Regulatory Approvals and Clinical Adoption Trends

Bivalirudin's regulatory journey began with US FDA approval in 2000 for anticoagulation in patients with unstable angina undergoing PCI, particularly those with or at risk for HIT [1] [6]. This was largely based on the BAT (Bivalirudin Angioplasty Trial) and CACHET trials demonstrating non-inferior ischemic protection with significantly lower bleeding compared to heparin + GPI regimens [7] [9]. Subsequent landmark trials expanded its indications and global acceptance:

  • HORIZONS-AMI (2008): Established bivalirudin's superiority over heparin + GPI in STEMI patients undergoing primary PCI, showing 24% relative reduction in net adverse clinical events (driven by 40% reduction in major bleeding) despite a transient increase in acute stent thrombosis [9].
  • EUROMAX (2013): Confirmed reduced mortality and major bleeding with pre-hospital bivalirudin initiation in STEMI patients transported for PCI [9].
  • BRIGHT (2015): Demonstrated that prolonged post-PCI infusion (median 240 min) mitigated stent thrombosis risk while maintaining bleeding benefits in Chinese PCI populations [1].
  • MATRIX (2015): Reinforced bivalirudin's bleeding reduction benefit across ACS patients, including STEMI subgroups [9].

By 2025, bivalirudin is approved in over 60 countries for PCI, with expanding off-label applications in cardiopulmonary bypass, ECMO, and vascular surgery, particularly in HIT-positive patients [1] [2] [8]. Market analyses project the global bivalirudin market to reach $750 million by 2033, growing at ~5% CAGR, driven by rising PCI volumes, aging populations, and cardiovascular disease burden [4] [8]. Regional adoption patterns reveal key insights:

  • North America/Europe: Dominate usage (~70% market share) due to established reimbursement, guideline endorsements (ACC/AHA/SCAI), and high PCI volume [4] [8].
  • Asia-Pacific: Fastest-growing region (>7% CAGR) fueled by healthcare infrastructure expansion, increasing PCI adoption, and trials like BRIGHT addressing regional practice variations [1] [8].
  • Regulatory Variations: While approved for PCI globally, approval for cardiac surgery (e.g., cardiopulmonary bypass) varies (e.g., approved in Canada but not the US) [2].

Table 3: Global Regulatory and Adoption Milestones for Bivalirudin

YearEventRegion/ScopeKey Supporting Evidence
2000Initial FDA approval for PCI in unstable anginaUSABAT, CACHET trials
2004-2008Expanded approvals for PCI across EU, Canada, AustraliaEurope, Canada, AustraliaREPLACE-2, ACUITY trials
2008FDA label expansion for STEMI PCIUSAHORIZONS-AMI trial
2012-2015Guideline incorporation (ESC/EACTS, ACC/AHA)GlobalEUROMAX, HEAT-PPCI, BRIGHT trials
2015-PresentGrowth in off-label use (ECMO, vascular surgery)Global (esp. North America, Europe)Retrospective studies and meta-analyses
2020sGeneric entry and market expansion in AsiaChina, India, Southeast AsiaBRIGHT-4 trial; Local registries

Table 4: Factors Influencing Regional Adoption of Bivalirudin

RegionAdoption DriversAdoption BarriersMarket Trends
North AmericaStrong guideline recommendations; High PCI volume; Established reimbursement; HIT management protocolsHigh drug cost; Competition from newer oral anticoagulantsMature market; Shift to generic formulations; Steady growth
EuropeEUROMAX trial impact; Off-label cardiac surgery use (e.g., Germany, UK); Favorable cost-effectiveness analysesHeterogeneous reimbursement policies; Preference for radial access reducing bleeding differentialModerate growth; Increasing use in complex PCI and ECMO
Asia-PacificRising PCI capacity; BRIGHT trial impact (China); Large underserved patient populationsCost sensitivity; Infrastructure limitations in rural areas; Later guideline incorporationRapid growth (>7% CAGR); Local manufacturing expansion
Latin America/Middle EastGrowing private healthcare sector; Increasing ACS burdenLimited healthcare budgets; Regulatory delaysEmerging markets with niche use in tertiary centers

Clinical adoption continues evolving beyond PCI. Bivalirudin is increasingly utilized in cardiac surgery for patients with HIT requiring cardiopulmonary bypass, leveraging its predictable clearance and minimal heparin cross-reactivity [2]. Similarly, its stability in extracorporeal circuits supports off-label use in ECMO, particularly in heparin-resistant patients [1] [9]. Ongoing research explores its potential in improving vascular graft patency and mitigating thrombin-mediated inflammatory responses during procedures, suggesting future indications may further broaden its clinical footprint [2] [9].

Properties

CAS Number

128270-60-0

Product Name

Bivalirudin

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C98H138N24O33

Molecular Weight

2180.3 g/mol

InChI

InChI=1S/C98H138N24O33/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-/m0/s1

InChI Key

OIRCOABEOLEUMC-GEJPAHFPSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N

Synonyms

Angiomax; Angiox; L-leucine; BG 8967; BG-8967; BG8967; bivalirudin; CTB-001; Hirulog; Hirulog-1 D-phenylalanyl-L-prolyl-L-arginyl-L-prolylglycylglycylglycylglycyl-L-asparaginylglycyl-L-alpha-aspartyl-L-phenylalanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-isoleucyl-L-prolyl-L-alpha-glutamyl-L-alpha-glutamyl-L-tyrosyl-

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CC=CC=C6)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.